ADB-5Br-INACA
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H17BrN4O2 |
|---|---|
Molekulargewicht |
353.21 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H17BrN4O2/c1-14(2,3)11(12(16)20)17-13(21)10-8-6-7(15)4-5-9(8)18-19-10/h4-6,11H,1-3H3,(H2,16,20)(H,17,21)(H,18,19)/t11-/m1/s1 |
InChI-Schlüssel |
AJGASUCDTSLMNP-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Advanced Chemical Research on Adb 5br Inaca
Synthetic Pathways and Precursor Chemistry of ADB-5Br-INACA and Related Analogues
This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its chemical synthesis and the chemistry of its precursors are central to understanding its appearance on the illicit market.
Precursor Role: Evidence suggests that this compound and its methyl ester analogue, MDMB-5Br-INACA, function as "tail-less" precursors or intermediates in the synthesis of more conventional N-alkylated SCRAs. wikipedia.orgugent.be Following a class-wide ban on many synthetic cannabinoid scaffolds by China in 2021, these precursors emerged, potentially to circumvent regulations. wikipedia.orgcfsre.org These intermediates can be subsequently alkylated at the N1 position of the indazole ring to produce a range of analogues with varying "tail" groups, such as ADB-5'Br-BUTINACA (with a butyl tail) or ADB-5'Br-PINACA (with a pentyl tail). researchgate.netwikipedia.org
Synthetic Approach: The synthesis of the core this compound structure is typically achieved through a standard amide coupling reaction. This process involves two primary precursors:
5-bromo-1H-indazole-3-carboxylic acid: This component forms the brominated indazole core of the molecule.
(S)-tert-leucinamide: This chiral building block provides the side chain containing the amide group and the stereocenter.
The coupling of these two precursors, often facilitated by a coupling agent, yields the final this compound molecule. The synthesis of related analogues, such as ADB-5'Br-BUTINACA, involves an additional N-alkylation step on the indazole ring, a reaction that can be performed on the precursor this compound. The synthesis of reference standards for (S)-ADB-5'Br-INACA has been reported, confirming this general synthetic strategy. ugent.be
Methodologies for Structural Elucidation of this compound
A combination of advanced analytical techniques is required for the unambiguous identification and structural elucidation of this compound in seized materials.
High-resolution mass spectrometry (HRMS), particularly Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is a cornerstone for identifying novel compounds like this compound. nih.govnih.govulisboa.pt This technique provides highly accurate mass measurements of the protonated molecule ([M+H]⁺), allowing for the determination of its elemental composition (C₁₄H₁₇BrN₄O₂). policija.si Furthermore, tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that help to piece together the molecule's structure, confirming the presence of the brominated indazole core and the tert-leucinamide side chain. cfsre.org The chromatographic separation prior to mass analysis is crucial for isolating the analyte from complex matrices. cfsre.orgnih.gov
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | cfsre.org |
| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) in water | cfsre.org |
| Mobile Phase B | Methanol/acetonitrile (50:50) | cfsre.org |
| Flow Rate | 0.4 mL/min | cfsre.org |
| Gradient | Initial: 95% A:5% B; ramp to 5% A:95% B over 13 min | cfsre.org |
| Ionization Mode | Positive Electrospray (ESI+) | nih.gov |
| MS Scan Range | 100-510 Da | cfsre.org |
| Collision Energy | Collision Energy Spread (35±15 eV) | cfsre.org |
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information by mapping the carbon and proton framework of the molecule. ojp.gov A suite of NMR experiments is employed for this purpose:
¹H NMR: Identifies the number and types of hydrogen atoms.
¹³C NMR: Identifies the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, Correlation Spectroscopy (COSY) shows proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule, such as linking the tert-leucinamide side chain to the indazole core. policija.siovid.com
While powerful, NMR's effectiveness can be limited by the concentration and purity of the analyte in seized samples. In some cases, ¹³C NMR and IR analyses of extracts may not yield significant information due to low drug amounts and high background noise. nih.gov
Infrared (IR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory (ATR-FTIR), is used to identify the functional groups present in a molecule. ojp.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to:
N-H stretching: From the primary and secondary amides and the indazole N-H.
C-H stretching: From the aliphatic tert-butyl group.
C=O stretching: Strong absorptions from the two amide carbonyl groups.
C=C and C=N stretching: From the aromatic indazole ring system.
This technique serves as a rapid screening tool and complements data from other analytical methods for a comprehensive identification. policija.si
Chromatographic techniques are essential for separating this compound from other substances and for confirming its identity based on its retention time.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique in forensic labs. The compound is separated on a capillary column (e.g., HP-5MS or DB-1) and then ionized and detected by a mass spectrometer. cfsre.orgpolicija.si The retention time under specific chromatographic conditions is a key identifying characteristic, while the resulting electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint. cfsre.orgnih.gov
Liquid Chromatography (LC): As the separation component of LC-QTOF-MS, LC is critical for analyzing this compound. Using a reverse-phase column like a C18, a specific retention time is obtained, which, when compared to a reference standard, provides a high degree of confidence in the identification. cfsre.orgcfsre.org This method is also crucial for assessing the purity of a sample.
Chiral Synthesis and Stereoisomeric Analysis of this compound
The structure of this compound includes a single stereocenter located at the α-carbon of the tert-leucinamide moiety. This gives rise to two possible enantiomers: (S)-ADB-5Br-INACA and (R)-ADB-5Br-INACA.
Chiral Synthesis: For SCRAs of this type, the biological activity typically resides predominantly in the (S)-enantiomer. nih.govugent.be Therefore, the synthesis of these compounds is often enantiospecific, aiming to produce only the (S)-form. This is achieved by using an enantiomerically pure starting material, in this case, (S)-tert-leucinamide. The synthesis of a reference standard specifically for (S)-ADB-5'Br-INACA confirms that this stereochemistry is of key interest. ugent.be
Stereoisomeric Analysis: To confirm the enantiomeric composition of a sample, chiral chromatography is required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating enantiomers. For related indazole-3-carboxamides, polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Lux® Amylose-1 or Lux® i-Cellulose-5), have proven effective in resolving the (S) and (R) forms. nih.govmmu.ac.uk By comparing the retention time of the peak in a seized sample to those of the pure (S) and (R) reference standards, the enantiomeric identity can be confirmed. This analysis has shown that for similar SCRAs found in illicit products, the (S)-enantiomer is overwhelmingly predominant. nih.gov
Pharmacological Investigations of Adb 5br Inaca
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies of ADB-5Br-INACA
The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of the strength of the interaction. For synthetic cannabinoid receptor agonists, high affinity for CB1 and CB2 receptors is a common characteristic. nih.govresearchgate.net However, specific binding affinity data (Ki values) for this compound at either the CB1 or CB2 receptor are not extensively reported in the current scientific literature.
General structure-activity relationship studies on synthetic cannabinoids indicate that the indazole core, which is present in this compound, generally confers high CB1 binding affinity, with Ki values for some indazole-containing SCRAs ranging from 0.17 to 39 nM. researchgate.net The absence of a "tail" group in this compound is a significant structural deviation. In many SCRAs, an extended alkyl or functionalized tail is crucial for optimal interaction with the binding pocket of the cannabinoid receptors. wikipedia.org Therefore, it is plausible that the lack of this tail in this compound could result in a lower binding affinity compared to its tailed counterparts, such as ADB-5'Br-BUTINACA. This is consistent with the observed lower in vitro potency of this compound at the CB1 receptor. nih.govkoreascience.kr
In Vitro Agonist Efficacy and Potency Profiling of this compound
The in vitro agonist efficacy (Emax) and potency (EC50) of this compound have been characterized using various cellular assays. These studies reveal a distinct pharmacological profile, particularly when compared to its structural analogues.
(S)-ADB-5'Br-INACA demonstrates notable activity at both CB1 and CB2 receptors, albeit with significantly lower potency at the CB1 receptor compared to its tailed counterpart, (S)-ADB-5'Br-BUTINACA. nih.gov In a β-arrestin 2 recruitment assay, (S)-ADB-5'Br-INACA exhibited an EC50 value of 4744 nM and an Emax of 237% at the CB1 receptor, relative to the reference agonist CP55,940. nih.gov At the CB2 receptor, it displayed a higher potency with an EC50 of 156 nM and an Emax of 140%. nih.gov This suggests that while the compound is a less potent agonist at CB1, it retains substantial efficacy and has a more pronounced effect at the CB2 receptor.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, % vs CP55,940) | Source |
|---|---|---|---|---|
| (S)-ADB-5'Br-INACA | CB1 | 4744 | 237% | nih.gov |
| CB2 | 156 | 140% | nih.gov | |
| (S)-ADB-5'Br-BUTINACA | CB1 | 82.1 | 497% | nih.gov |
| CB2 | 13.4 | 88.0% | nih.gov | |
| (S)-ADB-INACA | CB1 | Reduced Activity | N/A | nih.govkoreascience.kr |
| CB2 | 164 | 121% | nih.gov |
Receptor Activation Mechanisms (e.g., β-Arrestin 2 Recruitment Assays, Intracellular Calcium Release Assays)
The mechanisms through which this compound activates cannabinoid receptors have been investigated primarily through β-arrestin 2 recruitment assays and intracellular calcium release assays. These assays provide insights into the downstream signaling pathways engaged by the compound upon receptor binding.
β-Arrestin 2 Recruitment Assays: β-arrestin 2 recruitment is a key mechanism in the regulation of G-protein coupled receptors, including the cannabinoid receptors. The recruitment of β-arrestin 2 can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. As detailed in the previous section, (S)-ADB-5'Br-INACA is a potent and efficacious agonist in recruiting β-arrestin 2 to the CB2 receptor, and a less potent but still efficacious agonist at the CB1 receptor. nih.gov This indicates that this compound is capable of initiating this critical regulatory and signaling pathway at both cannabinoid receptor subtypes.
Intracellular Calcium Release Assays: Intracellular calcium release assays provide a measure of G-protein-dependent signaling, as the activation of CB1 receptors can lead to the release of intracellular calcium stores. In a CB1 intracellular calcium release assay, (S)-ADB-5'Br-INACA did not produce a full concentration-response curve, and a plateau of maximal receptor activation was not reached. nih.gov This prevented the accurate calculation of an EC50 value in this assay. nih.gov However, at the highest tested concentration (106 µM), it elicited a maximal receptor activation of 86% compared to the reference agonist JWH-018. nih.gov This finding from the calcium release assay confirms the activity of this compound at the CB1 receptor, although it also highlights its lower potency in a G-protein-mediated signaling pathway compared to its tailed analogues. nih.gov
Comparative Pharmacodynamics of this compound with Structural Analogues
The pharmacological profile of this compound is best understood through a comparative analysis with its structural analogues. These comparisons reveal the critical role of the tail moiety and the bromine substitution in determining the compound's activity at cannabinoid receptors.
Comparison with Tailed Analogue ((S)-ADB-5'Br-BUTINACA): The most striking difference is observed when comparing (S)-ADB-5'Br-INACA with its tailed counterpart, (S)-ADB-5'Br-BUTINACA. The latter is a significantly more potent and efficacious agonist at the CB1 receptor, with an EC50 of 82.1 nM and an Emax of 497% in the β-arrestin 2 recruitment assay. nih.gov This starkly contrasts with the EC50 of 4744 nM for (S)-ADB-5'Br-INACA, demonstrating that the absence of the butyl tail reduces CB1 potency by approximately 58-fold. nih.gov Interestingly, at the CB2 receptor, while the tailed analogue is more potent (EC50 of 13.4 nM vs 156 nM), the "tail-less" (S)-ADB-5'Br-INACA exhibits a higher efficacy (Emax of 140% vs 88.0%). nih.gov
Comparison with Fluorinated Tailed Analogue ((S)-ADB-5'F-BUTINACA): When the bromine in the tailed analogue is replaced with fluorine, as in (S)-ADB-5'F-BUTINACA, there is an observed increase in both potency and efficacy at both CB1 and CB2 receptors. nih.govkoreascience.kr This highlights the sensitivity of the cannabinoid receptors to the nature of the halogen substitution on the indazole core.
| Compound | Structural Feature | CB1 Activity (β-Arrestin 2) | CB2 Activity (β-Arrestin 2) | Source |
|---|---|---|---|---|
| (S)-ADB-5'Br-INACA | Tail-less, Brominated | EC50: 4744 nM, Emax: 237% | EC50: 156 nM, Emax: 140% | nih.gov |
| (S)-ADB-5'Br-BUTINACA | Butyl Tail, Brominated | EC50: 82.1 nM, Emax: 497% | EC50: 13.4 nM, Emax: 88.0% | nih.gov |
| (S)-ADB-INACA | Tail-less, Non-halogenated | Reduced Activity | EC50: 164 nM, Emax: 121% | nih.govkoreascience.kr |
| (S)-ADB-5'F-BUTINACA | Butyl Tail, Fluorinated | Increased Potency & Efficacy | Increased Potency & Efficacy | nih.govkoreascience.kr |
Metabolic Profiling and Biotransformation Research of Adb 5br Inaca
In Vitro Metabolic Pathway Elucidation Using Human Biological Matrices
Investigations into the metabolic fate of ADB-5Br-INACA have primarily utilized established in vitro systems that mimic human metabolic processes. These studies commonly employ pooled human hepatocytes (HHep) and human liver microsomes (HLM) nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifeulisboa.ptdiva-portal.orgresearchgate.netdiva-portal.org. These biological matrices contain a comprehensive array of enzymes, including cytochrome P450 enzymes (CYPs) and conjugating enzymes, essential for Phase I and Phase II metabolism, respectively nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.org. While S9 fractions, which contain both microsomal and cytosolic enzymes, are also utilized in SC metabolism studies, specific detailed findings for this compound using S9 fractions were not prominently highlighted in the reviewed literature, though they are generally considered relevant for metabolic profiling researcher.life. The use of these in vitro systems allows for the identification and characterization of metabolites formed from the parent compound under controlled conditions, providing critical insights into the biotransformation pathways nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifeulisboa.ptdiva-portal.orgdiva-portal.org.
Identification and Characterization of Phase I Metabolites of this compound
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, several Phase I metabolic pathways have been identified, leading to the formation of various metabolites.
Hydroxylation and Dehydrogenation Products
Hydroxylation is a common Phase I metabolic pathway for synthetic cannabinoids, involving the addition of a hydroxyl (-OH) group to the molecule, often on alkyl side chains or aromatic rings nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifeulisboa.ptdiva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.net. For this compound, monohydroxylation has been identified as a key biotransformation, resulting in hydroxylated metabolites ulisboa.pt. Dehydrogenation, which involves the removal of hydrogen atoms, and dihydrodiol formation (a form of dihydroxylation) are also recognized as significant metabolic routes for related synthetic cannabinoids, contributing to the diversity of Phase I metabolites observed nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.net.
Terminal Amide Hydrolysis Products
The hydrolysis of the amide bond is another prevalent metabolic pathway for many synthetic cannabinoids, including those with the INACA scaffold nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifeulisboa.ptdiva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.net. For this compound, studies have confirmed the occurrence of amide hydrolysis, leading to the formation of specific metabolites, with terminal amide hydrolysis being particularly noted as a significant biotransformation pathway ulisboa.pt. This process cleaves the amide linkage, yielding distinct chemical entities that can be monitored in toxicological analyses.
Carbonyl Formation Products
Carbonyl formation, often resulting from the oxidation of hydroxyl groups or other metabolic transformations, is also a recognized pathway in the metabolism of synthetic cannabinoids nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.netresearcher.life. While direct evidence for carbonyl formation as a primary metabolite of this compound itself was not explicitly detailed in all primary sources, it is a common biotransformation observed for structurally similar compounds within the INACA class, suggesting its potential involvement in the broader metabolic profile of this compound nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.netresearcher.life.
Identification and Characterization of Phase II Metabolites of this compound
Phase II metabolism involves the conjugation of Phase I metabolites or the parent drug with endogenous molecules, typically increasing their water solubility and facilitating excretion.
Glucuronide Conjugates
Glucuronidation, the conjugation with glucuronic acid, is a major Phase II metabolic pathway for many xenobiotics, including synthetic cannabinoids nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearchgate.net. For this compound, glucuronide conjugates have been identified or suggested as potential metabolites ulisboa.pt. These conjugates are formed when glucuronic acid is attached to a functional group, such as a hydroxyl group introduced during Phase I metabolism, rendering the molecule more polar and readily excretable nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearchgate.net.
Metabolite Summary for this compound
The following table summarizes the identified and suggested metabolites of this compound based on the reviewed research:
| Metabolite ID | Biotransformation Pathway | Notes |
| This compound-1 | Monohydroxylation | Identified Phase I metabolite ulisboa.pt |
| This compound-2 | Amide Hydrolysis | Identified Phase I metabolite ulisboa.pt |
| This compound-3 | Terminal Amide Hydrolysis | Identified as the major Phase I metabolite ulisboa.pt |
| This compound-4 | Possible Glucuronidation (Phase II) | Suggested Phase II metabolite ulisboa.pt |
| Hydroxylation products | Hydroxylation | Common Phase I pathway for related SCs nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifeulisboa.ptdiva-portal.orgdiva-portal.org |
| Dehydrogenation products | Dehydrogenation | Common Phase I pathway for related SCs nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.net |
| Carbonyl formation products | Carbonyl Formation | Common Phase I pathway for related SCs nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearcher.liferesearchgate.netresearchgate.netresearcher.life |
| Glucuronide conjugates | Glucuronidation | Common Phase II pathway for related SCs nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.orgresearchgate.net |
Note: While this compound is the focus, some metabolic pathways and metabolite types are inferred from studies on closely related compounds like ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA, as direct comprehensive data for this compound alone may be limited in some specific pathways nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediva-portal.orgdiva-portal.org. Source ulisboa.pt provides the most direct identification of this compound metabolites.
Development of Metabolite Biomarkers for Forensic and Toxicological Screening
The emergence of novel synthetic cannabinoid receptor agonists (SCRAs) necessitates the development of robust analytical methods for their detection in biological samples. Understanding the metabolic fate of these compounds is paramount for identifying stable and specific metabolites that can serve as reliable biomarkers for forensic and toxicological screening nih.govulisboa.pt. Research focusing on ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA has identified several key metabolites and proposed their utility as biomarkers nih.govresearchgate.netdiva-portal.org.
The biotransformation pathways observed for these compounds are diverse and include Phase I reactions such as dihydrodiol formation, terminal amide hydrolysis, various hydroxylations (e.g., on alkyl chains or the indazole ring), dehydrogenation, and carbonyl formation. Phase II conjugation, primarily glucuronidation, has also been identified nih.govulisboa.ptresearchgate.netdiva-portal.orgresearcher.liferesearchgate.netresearchgate.netdiva-portal.orgulisboa.ptdiva-portal.org. The identification of these metabolites is typically achieved through in vitro incubation studies using human hepatocytes or liver microsomes, followed by analysis using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) nih.govresearchgate.netulisboa.pt. The use of in-house synthesized reference standards is crucial for confirming the structures of these metabolites nih.govresearchgate.netdiva-portal.org.
For ADB-P-5Br-INACA, the terminal hydroxy metabolite has been recommended as a key biomarker nih.govresearchgate.netdiva-portal.orgresearcher.liferesearchgate.netdiva-portal.orgresearchgate.net. Additionally, metabolites resulting from terminal amide hydrolysis, such as ADB-5'Br-INACA-3, are considered crucial indicators of exposure ulisboa.pt. Other identified metabolites, including ADB-5'Br-INACA-1 (resulting from monohydroxylation on the indazole ring) and ADB-5'Br-INACA-2 (from terminal amide hydrolysis), as well as ADB-5'Br-INACA-4 (a potential glucuronidation product), are also relevant for comprehensive screening ulisboa.pt. The ADB-5'Br-PINACA 3,3-dimethylbutanoic acid metabolite, a product of amide hydrolysis, is available as an analytical reference standard for forensic applications caymanchem.com.
In the case of ADB-4en-P-5Br-INACA, the dihydrodiol metabolite has been identified as a recommended biomarker nih.govresearchgate.netdiva-portal.orgresearcher.liferesearchgate.netdiva-portal.orgresearchgate.net.
Advanced Analytical Methodologies for Detection and Quantification of this compound
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic cannabinoids represent a large and structurally diverse class. This compound, a brominated indazole-3-carboxamide synthetic cannabinoid, has been identified in forensic casework, necessitating the development of robust and validated analytical methods for its detection and quantification. This article focuses exclusively on the advanced analytical methodologies employed for this purpose.
Computational and in Silico Research on Adb 5br Inaca
Predictive Modeling for Cannabinoid Receptor Binding and Ligand-Receptor Interactions
Predictive modeling plays a crucial role in understanding how synthetic cannabinoids like ADB-5Br-INACA interact with cannabinoid receptors (CB1 and CB2). While specific computational docking studies for this compound are not extensively detailed in publicly available research, the principles of these models are well-established for this class of compounds. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to forecast the binding affinity and efficacy of new analogs.
These models analyze the structural features of the ligand (this compound) and the topology of the receptor's binding pocket. For instance, the presence of the brominated indazole core and the specific structure of the side chain are key determinants of binding. In vitro studies have confirmed that this compound exhibits activity at cannabinoid receptors, although its potency is considered to be relatively low. creative-biolabs.comoptibrium.com Research on the tail-less analog, (S)-ADB-5'Br-INACA, showed that it retained cannabinoid receptor activity, but with a lower potency compared to its tailed counterparts like (S)-ADB-5'Br-BUTINACA. nih.gov
Computational models help elucidate these findings by simulating the ligand-receptor interactions. They can predict how the removal or alteration of a chemical group, such as the tail in this compound, affects the molecule's orientation and binding energy within the receptor. These predictive studies are vital for understanding the structure-activity relationships that govern the potency and efficacy of this and other emerging synthetic cannabinoids.
In Silico Prediction of Potential Pharmacological Interactions (e.g., hERG Potassium Channel Inhibition)
A significant area of in silico research involves predicting potential adverse pharmacological interactions, particularly cardiotoxicity associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. researchgate.net
To assess this risk for this compound, researchers have utilized machine-learning-based predictive tools. A 2023 study evaluated seven novel synthetic cannabinoids, including this compound, using two different prediction models: PredhERG and hERGSPred. researchgate.net The in silico screening produced conflicting results for this compound. The hERGSPred model predicted it to be a hERG inhibitor with a probability of 0.75. researchgate.net In contrast, the PredhERG model classified it as a non-inhibitor. researchgate.net
However, the study noted a critical caveat: this compound was reported to be outside the applicability domain (AD) of the PredhERG model, which confounds the interpretation of the negative result. researchgate.net This highlights both the utility and the limitations of in silico tools; while they provide rapid initial screening, conflicting results or issues with model applicability domains necessitate further in vitro validation to confirm the potential for cardiotoxicity. researchgate.net
| Prediction Tool | Predicted Outcome | Probability/Comment | Source |
|---|---|---|---|
| PredhERG | Non-inhibitor | Compound was outside the model's applicability domain. | researchgate.net |
| hERGSPred | Inhibitor | 0.75 probability. | researchgate.net |
Computational Approaches in Metabolic Fate Prediction and Metabolite Identification
Predicting the metabolic fate of a novel compound is critical for forensic and toxicological analysis, as parent compounds are often rapidly metabolized and undetectable in biological samples. Computational tools offer a way to predict the likely metabolites of substances like this compound, guiding laboratory-based identification efforts.
In silico metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods use the structure of the substrate itself to predict metabolic sites based on databases of known biotransformations for similar molecules. creative-biolabs.com Structure-based methods involve docking the substrate into the active sites of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms, to predict likely sites of metabolism. creative-biolabs.com
For new psychoactive substances, including synthetic cannabinoids, several in silico prediction tools are available, such as GLORYx, BioTransformer, SyGMa, and MetaTrans. nih.govresearchgate.net These platforms can predict a range of Phase I and Phase II metabolic reactions. While studies specifically detailing the computational prediction for this compound are scarce, the known metabolism of structurally similar brominated indazole cannabinoids provides a framework for what these tools would predict. For the related compound ADB-P-5Br-INACA, in vitro studies using human hepatocytes have identified major biotransformations that include terminal amide hydrolysis, hydroxylation, and glucuronidation. nih.govresearchgate.netnih.govnih.gov
Computational models would aim to predict these same metabolic pathways. For example, the software would analyze the this compound structure to identify sites susceptible to oxidation by CYP enzymes (leading to hydroxylated metabolites) or hydrolysis of the amide bond. These predictions help forensic laboratories anticipate which metabolites to screen for, thereby improving the detection of intake.
| Computational Approach | Description | Predicted Metabolic Reactions | Source |
|---|---|---|---|
| Ligand-Based (e.g., QSAR, Rule-Based Systems) | Predicts metabolism based on the chemical structure and comparison to known metabolic pathways of similar compounds. | Hydroxylation, Amide Hydrolysis, Dehydrogenation, Glucuronidation | creative-biolabs.com |
| Structure-Based (e.g., Molecular Docking) | Simulates the interaction of the compound with the active site of metabolic enzymes (e.g., CYPs) to identify likely sites of reaction. | Site-specific Hydroxylation, Carbonyl Formation | creative-biolabs.com |
| Machine Learning Models | Uses algorithms trained on large datasets of metabolic data to predict biotransformations for new compounds. | Phase I and Phase II Metabolite Identification | researchgate.net |
Forensic Science and Illicit Market Analysis of Adb 5br Inaca
Global Surveillance and Geographic Distribution of Detections
ADB-5Br-INACA is a novel brominated indazole-3-carboxamide synthetic cannabinoid that has been identified in various regions, indicating its distribution across the international illicit drug market. Initial detections of this compound were reported in seized samples from diverse locations, including Scottish prisons, Belgian customs, and in forensic casework in the United States nih.govresearchgate.net. The emergence of its analogue, ADB-P-5Br-INACA, was also noted in Portugal in 2022 nih.govnih.gov. These findings highlight the global reach of NPS distribution networks and the rapid appearance of new SCRA analogues across different continents. The detection in both prison and customs settings suggests its trafficking through various channels, targeting vulnerable populations and crossing international borders.
Table 1: Geographic Detections of this compound and Related Compounds
| Compound | Location of Detection | Source Type |
|---|---|---|
| This compound | Scotland | Seized samples from prisons nih.govresearchgate.net |
| This compound | Belgium | Customs seizures nih.govresearchgate.net |
| This compound | United States | Forensic casework nih.govresearchgate.net |
| ADB-P-5Br-INACA | Portugal | Reported in 2022 nih.govnih.gov |
Analytical Strategies for Identification in Seized Drug Materials
The definitive identification of this compound in seized materials, which can range from powders and infused papers to resinous substances and e-cigarette liquids, requires sophisticated analytical techniques. researchgate.net Forensic laboratories primarily rely on chromatographic and spectrometric methods to characterize these novel substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of seized drugs. For this compound, a reference material was used for comparison, leading to a positive identification based on its retention time and mass spectral data cfsre.org.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is another powerful tool employed for the identification of this compound. This technique is particularly valuable for analyzing thermally unstable compounds that can be challenging for GC-MS researchgate.net. The high-resolution mass spectrometry capabilities allow for the accurate determination of the molecular formula and fragmentation patterns, which are crucial for identifying new compounds in the absence of certified reference standards cfsre.orgcfsre.orgswafs.us.
Nuclear Magnetic Resonance (NMR) Spectrometry has also been utilized for the structural elucidation of related compounds, providing comprehensive characterization, which is especially useful when a reference material is not available researchgate.net.
The combination of these techniques provides a robust workflow for the unambiguous identification of this compound and its differentiation from structurally similar analogues in various seized materials researchgate.net.
Table 2: Analytical Parameters for this compound Identification
| Technique | Instrument Details | Column/Parameters | Key Findings |
|---|---|---|---|
| GC-MS | Agilent 5975 Series GC/MSD System | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | Retention Time: 8.36 min; Positive identification via comparison with reference standard cfsre.org. |
| LC-QTOF-MS | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Retention Time: 7.68 min; Positive identification via comparison with reference standard cfsre.org. |
Emergence Patterns and Trends within the Illicit Synthetic Cannabinoid Market
The emergence of this compound is directly linked to legislative changes and market dynamics. A significant catalyst for the appearance of novel SCRAs was the class-wide ban on synthetic cannabinoids implemented by China in July 2021 nih.govcfsre.orgcfsre.org. This regulatory action disrupted the existing market by controlling traditional indole (B1671886) and indazole structural scaffolds, prompting clandestine chemists to synthesize new, unregulated analogues to meet demand cfsre.orgcfsre.orgcfsre.org.
This compound represents two key trends in SCRA development:
Halogenation: It features a bromide substituted at the 5-position of the indazole core nih.govresearchgate.net. The addition of halogen atoms is a common tactic used by manufacturers to alter the pharmacological properties of a compound, potentially affecting its potency nih.govnih.gov.
"Tail-less" Analogues: This compound is notable for its lack of a traditional "tail" moiety, a structural feature that is also a recent development in the SCRA landscape nih.govresearchgate.net.
These structural modifications represent attempts by illicit manufacturers to create substances that are not covered by existing analogue legislation, thereby posing a continuous challenge to international drug control efforts incb.org. The market for synthetic drugs is dynamic, with traffickers constantly shifting manufacturing and marketing tactics to reduce risks and maximize profits incb.org.
Challenges in Forensic Analysis of this compound and its Mixtures with Other Substances
The forensic analysis of this compound is fraught with challenges that are common to the field of NPS.
Rapid Emergence of New Analogues: The constant introduction of new SCRAs requires forensic laboratories to be vigilant and continuously update their analytical methods and reference material libraries nih.govresearchgate.netcfsre.orgswafs.us. The appearance of this compound and related brominated compounds exemplifies this rapid evolution nih.gov.
Lack of Reference Materials: The identification of a new substance is significantly hampered by the absence of a certified reference standard. While techniques like high-resolution mass spectrometry can provide a tentative identification, confirmation requires comparison with a known standard nih.govnih.govcfsre.org.
Distinguishing Isomers: The structural similarity between different SCRA analogues can make their differentiation difficult. Forensic toxicologists must update their analytical methods with the characteristic ions for these new compounds to ensure accurate identification nih.govresearchgate.net.
Presence in Complex Mixtures: Seized drug products often contain a mixture of substances, including multiple SCRAs or other psychoactive compounds. In one analysis, this compound was found alongside ADB-BINACA (also known as ADB-BUTINACA) cfsre.org. Analyzing these complex mixtures requires robust analytical strategies to separate and identify each component accurately.
Metabolite Identification: For toxicological analysis in biological samples, identifying the parent compound is often difficult due to rapid metabolism nih.govnih.gov. Therefore, a crucial challenge is to identify the urinary biomarkers and metabolites of new SCRAs like this compound to detect their use nih.govnih.govnih.gov. Studies have identified amide hydrolysis and mono-hydroxylation at the tert-butyl group as anticipated urinary markers for this compound nih.govresearchgate.net.
These challenges underscore the need for proactive forensic intelligence, international collaboration, and the rapid development of new analytical standards and methods to keep pace with the ever-changing illicit drug market cfsre.orgincb.org.
Research Gaps and Future Directions for Adb 5br Inaca Studies
Elucidation of Comprehensive In Vivo Pharmacokinetic Profiles in Preclinical Models
A critical research gap is the near-complete absence of pharmacokinetic data for ADB-5Br-INACA from preclinical in vivo models. cfsre.orgcfsre.orgcfsre.org Current understanding is primarily derived from in vitro metabolism studies of closely related brominated analogs, such as ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA. nih.govnih.gov
Studies using human hepatocytes have successfully identified potential metabolic pathways for these related compounds, including amide hydrolysis, hydroxylation, dehydrogenation, and glucuronidation. nih.govnih.govresearchgate.net For instance, investigations into ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA have identified numerous phase I and phase II metabolites, leading to recommendations for specific urinary biomarkers. nih.govnih.gov
However, in vitro data cannot fully predict the complex processes of absorption, distribution, metabolism, and excretion (ADME) within a living organism. Therefore, future research must prioritize the use of established preclinical models (e.g., rodents, zebrafish) to characterize the complete pharmacokinetic profile of this compound. researchgate.net Such studies would provide essential data on bioavailability, tissue distribution, clearance rates, and the half-life of the parent compound and its major metabolites, confirming whether in vitro identified metabolites are relevant in vivo.
Table 1: Identified Metabolites of ADB-P-5Br-INACA in Human Hepatocyte Incubations
| Metabolite ID | Biotransformation | Elution Time (min) |
|---|---|---|
| M1 | Dihydroxylation | 6.12 |
| M2 | Hydroxylation | 7.42 |
| M3 | Hydroxylation | 8.01 |
| M4 | Dehydrogenation | 8.87 |
| M5 | Hydroxylation | 9.38 |
| M6 | Hydroxylation | 9.77 |
| M7 | Hydroxylation | 10.15 |
| M8 | Carbonyl formation | 10.49 |
| M9 | Amide hydrolysis + Hydroxylation | 11.02 |
| M10 | Glucuronidation | 13.05 |
Data sourced from in vitro studies of the related analog ADB-P-5Br-INACA. nih.gov
Further Advanced Structural Modifications and SAR Exploration for Therapeutic or Research Tools
The structure-activity relationship (SAR) for this compound and its analogs is an area ripe for further exploration. Initial studies on related brominated synthetic cannabinoids have provided preliminary insights into how subtle structural changes can significantly alter cannabinoid receptor activity. scilit.comresearchgate.net
Research has shown that modifications to different moieties of the molecule—such as the tail, core, and linked groups—can impact potency and efficacy at CB1 and CB2 receptors. acs.orgnih.govdundee.ac.uk For example, the tail-less analog (S)-ADB-5′Br-INACA was found to retain activity, though with lower potency at the CB1 receptor compared to its tailed counterpart, (S)-ADB-5′Br-BUTINACA. scilit.comresearchgate.net Conversely, replacing the bromine atom with a fluorine atom in a tailed analog resulted in increased potency and efficacy at both CB1 and CB2 receptors. researchgate.netnih.gov The removal of the bromine substitution altogether led to reduced activity at the CB1 receptor. researchgate.netnih.gov
These findings underscore the sensitivity of cannabinoid receptors to minor structural alterations. nih.govnih.gov A future research direction should involve the systematic synthesis and pharmacological evaluation of a broader library of this compound analogs. By methodically altering the indazole core, the tail group, and the head moiety, a comprehensive SAR map can be developed. This exploration could lead to the identification of potent and selective ligands for cannabinoid receptors, which could serve as valuable research tools for probing the endocannabinoid system or as starting points for the development of novel therapeutics.
Table 2: Effect of Structural Modifications on Cannabinoid Receptor Activity for this compound Analogs
| Compound | Structural Modification | Impact on CB1 Receptor Activity |
|---|---|---|
| (S)-ADB-5′Br-INACA | Removal of N-alkyl (tail) group | Retained activity, but decreased potency |
| (S)-ADB-INACA | Removal of 5'-bromo substitution | Reduced activity |
| (S)-ADB-5'F-BUTINACA | Replacement of 5'-bromo with 5'-fluoro | Increased potency and efficacy |
Data derived from in vitro studies on related synthetic cannabinoid analogs. researchgate.netnih.gov
Development of Rapid Field Detection Technologies for Law Enforcement and Public Health Agencies
The continuous emergence of new synthetic cannabinoids with diverse chemical structures poses a significant challenge for detection, particularly in field settings. nih.gov Technologies that rely on specific molecular recognition can quickly become outdated. nih.gov While laboratory-based techniques like GC-MS and LC-QTOF-MS are definitive, they are not suitable for rapid, on-site screening. cfsre.orgcfsre.orgpolicija.si
Future efforts must focus on developing and validating robust, portable, and cost-effective field detection technologies capable of identifying this compound and other novel SCs. mediaedge.ca Promising platforms include ion mobility spectrometry (IMS), Raman spectroscopy, and near-infrared (IR) spectroscopy, which are already implemented in some contexts. nih.gov However, these methods can be challenged by complex matrices (e.g., plant material, paper) and sample mixtures, potentially leading to false negatives. nih.gov
Another promising avenue is the advancement of fluorescence-based detection. Research has demonstrated that a wide range of SCs possess intrinsic fluorescence, and their spectral fingerprints can be used for generic detection, even on physical matrices like paper or fabric. acs.orgnih.gov Future work should aim to build comprehensive spectral libraries that include newer compounds like this compound and refine algorithms to improve sensitivity and specificity. The goal is to create pocket-sized, user-friendly devices that can provide presumptive identification in seconds, enabling law enforcement and public health officials to respond more effectively to the distribution of these substances. nih.govmediaedge.ca
Enhanced Computational Modeling for De Novo Design and Prediction of Novel Analogues
Computational modeling offers a powerful, proactive approach to understanding and anticipating the evolution of synthetic cannabinoids. Machine learning and other in silico tools can be used to predict the pharmacological and toxicological properties of novel compounds before they appear on the illicit market.
However, the accuracy of current models requires enhancement. For example, a study using two different machine-learning-based tools to predict the cardiotoxic potential of this compound via hERG channel inhibition yielded conflicting results. bris.ac.uk This discrepancy highlights the need to refine predictive algorithms with more extensive and diverse training datasets to improve their reliability.
Table 3: Conflicting Computational Predictions for this compound hERG Inhibition
| Prediction Tool | Predicted hERG Interaction |
|---|---|
| PredhERG | Non-inhibitor |
| hERGSPred | Inhibitor (Probability: 0.75) |
Data from a 2023 study on the cardiac arrhythmia risk of new synthetic cannabinoids. bris.ac.uk
A key future direction is the development of more sophisticated de novo design and predictive modeling platforms. By integrating large databases of known SC structures and their corresponding pharmacological activities, these models could learn complex SARs. This would enable researchers to:
Predict the structures of next-generation SCs that are likely to be synthesized to circumvent legislation.
Estimate the binding affinity and efficacy of these predicted analogues at cannabinoid and other receptors.
Flag novel structures with a high potential for toxicity or other adverse effects.
Enhanced computational tools would provide an early warning system, allowing forensic laboratories to preemptively develop analytical methods and enabling public health agencies to anticipate emerging threats.
Q & A
Q. How can interdisciplinary approaches (e.g., bioinformatics + synthetic chemistry) enhance this compound research?
- Methodological Answer : Integrate cheminformatics tools (e.g., PubChem, ChEMBL) to mine structure-activity data. Collaborate with computational biologists to model receptor dynamics using molecular dynamics simulations. Use open-source platforms (e.g., Galaxy) for reproducible data analysis pipelines .
Guidelines for Data Presentation
- Tables : Include detailed experimental parameters (e.g., reaction conditions, instrument settings) and statistical summaries (mean ± SD, p-values).
- Figures : Use heatmaps for omics data, dose-response curves for activity assays, and molecular docking poses for binding studies.
- Citations : Follow the Beilstein Journal of Organic Chemistry’s standards for referencing primary literature and depositing supporting information .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
